molecular formula C20H20N6O3 B2643854 N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-24-5

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2643854
CAS No.: 1396798-24-5
M. Wt: 392.419
InChI Key: DDPWKWWWUDYZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopropyl group, and an o-tolyloxyacetamido moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azides under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the o-Tolyloxyacetamido Moiety: This step involves the reaction of o-tolyl alcohol with acetic anhydride to form o-tolyloxyacetate, which is then coupled with an amine to form the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the aromatic ring.

    Reduction: Reduction reactions may target the tetrazole ring or the acetamido group.

    Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted tetrazoles.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases or conditions.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The cyclopropyl group and the o-tolyloxyacetamido moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(2-(p-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-cyclopropyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    N-cyclopropyl-2-(4-(2-(phenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive molecule or a material precursor.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-13-4-2-3-5-17(13)29-12-18(27)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h2-5,8-11,15H,6-7,12H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWKWWWUDYZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.